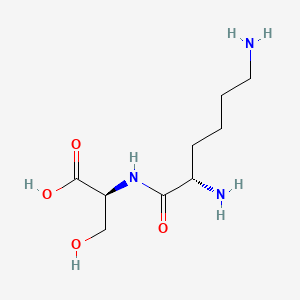

Lysyl-serine

Description

Structure

3D Structure

Properties

CAS No. |

6665-19-6 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

YSZNURNVYFUEHC-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

6665-19-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lysyl-serine lysyl-serine dihydrochloride lysyl-serine, (D-Lys-L-Ser)-isomer lysyl-serine, bis(trifluoroacetate) salt lysyl-serine, mono-acetate salt T cell modulatory peptide TCMP-80 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of Lysyl-Serine (Lys-Ser)

Executive Summary

The dipeptide L-Lysyl-L-Serine (Lys-Ser) represents a fundamental structural motif often encountered in bioactive peptide sequences, including the immunodominant regions of viral glycoproteins (e.g., LCMV GP 61-80). In drug development, Lys-Ser serves as a critical linker moiety due to its high solubility, specific proteolytic cleavage potential (trypsin/plasmin), and capacity for side-chain functionalization. This guide provides a rigorous physicochemical analysis of Lys-Ser, defining its thermodynamic stability, ionization behavior, and synthesis protocols to support its use as a pharmaceutical intermediate or excipient.

Molecular Architecture & Fundamental Properties[1]

Chemical Identity[2][3]

-

IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid[1]

-

Sequence: H-Lys-Ser-OH (KS)[1]

-

CAS Number: 6665-19-6[1]

-

Molecular Formula: C

H -

Molecular Weight: 233.27 g/mol (Average), 233.1376 Da (Monoisotopic)

Structural Conformation

The Lys-Ser dipeptide is characterized by a trans peptide bond (

-

N-Terminus (Lys): Contains a flexible butylammonium side chain (

-amino group) that extends into the solvent, preventing steric clash with the backbone. -

C-Terminus (Ser): The hydroxymethyl side chain of serine introduces a dipole capable of intra-molecular hydrogen bonding with the backbone amide, potentially influencing the pKa of the C-terminal carboxylate.

Ionization Profile (pKa & pI)

Understanding the ionization state is critical for formulation buffers. Lys-Ser is a basic dipeptide.

| Functional Group | Approx. pKa (Free AA)* | Est. pKa (Dipeptide)** | Charge at pH 7.4 |

| 2.21 (Ser) | 3.1 – 3.6 | Negative (-1) | |

| 8.95 (Lys) | 7.8 – 8.2 | Positive (+1) | |

| 10.53 | ~10.5 | Positive (+1) | |

| Hydroxyl (Ser Side Chain) | ~13.6 | >13 | Neutral (0) |

*Values for free amino acids. **Estimated shifts due to peptide bond formation (inductive effects).

Isoelectric Point (pI) Calculation:

For a basic peptide, pI is the average of the two highest pKa values (the amino group and the side chain).

Thermodynamics & Solubility Profile

Solubility & Partitioning

Lys-Ser is highly hydrophilic due to the presence of three ionizable groups and a hydroxyl moiety.

-

Water Solubility: > 50 mg/mL (freely soluble).

-

LogP (Octanol/Water): -4.61 (Extrapolated).

-

Organic Solvents: Insoluble in non-polar solvents (hexane, ether). Sparingly soluble in pure acetonitrile; requires water or ion-pairing agents (e.g., TFA) for solubilization.

Hydrogen Bonding Potential

The Serine hydroxyl group acts as both a hydrogen bond donor and acceptor. In solid-state or high-concentration formulations, this facilitates intermolecular networks that can lead to gelation or high viscosity.

Stability & Degradation Kinetics

Drug developers must account for three primary degradation pathways for Lys-Ser.

Serine-Mediated Hydrolysis (N O Acyl Shift)

Under acidic conditions (pH < 2), the serine hydroxyl group can attack the antecedent peptide carbonyl carbon, forming a cyclic oxazolidine intermediate. This leads to an N

-

Mitigation: Avoid prolonged storage in strong acids (e.g., neat TFA) without scavenging water.

Maillard Reaction (Lysine Reactivity)

The

-

Mitigation: Use non-reducing sugars (trehalose, sucrose) or citrate buffers in formulation.

Oxidation

While less sensitive than Methionine or Cysteine, the Serine hydroxyl can undergo oxidative degradation to an aldehyde or carboxylic acid under harsh oxidative stress (e.g., metal-catalyzed peroxide formation).

Degradation Pathway Diagram

Figure 1: Primary chemical degradation pathways for Lys-Ser dipeptide.

Synthesis & Purification Protocol

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Lys-Ser requires orthogonal protection to prevent side reactions of the Lysine amine and Serine hydroxyl.

Protocol: Fmoc-Chemistry on Wang Resin.

-

Resin Loading: Use Fmoc-Ser(tBu)-Wang resin . The t-butyl (tBu) group protects the hydroxyl.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

-

Coupling: Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU/DIPEA in DMF. The tert-butyloxycarbonyl (Boc) group protects the

-amine. -

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes tBu and Boc protecting groups.

-

Precipitation: Cold diethyl ether.

Synthesis Workflow Diagram

Figure 2: Fmoc-SPPS workflow for Lys-Ser production.

Analytical Characterization

Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), Lys-Ser generates specific fragment ions useful for validation.

| Ion Type | m/z (Monoisotopic) | Description |

| [M+H] | 234.14 | Protonated molecular ion. |

| b | 129.10 | Lysine residue fragment ( |

| y | 106.05 | Serine fragment ( |

| Immonium (Lys) | 101.11 | Characteristic side-chain loss ( |

| Immonium (Ser) | 60.04 | Characteristic side-chain loss. |

HPLC Conditions

-

Column: C18 Reverse Phase (Polar-embedded C18 recommended for retention of hydrophilic peptides).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-10% B over 15 minutes (Lys-Ser elutes very early, often near the void volume due to high polarity).

Biological Relevance in Drug Design

-

Protease Sensitivity: The Lys-Ser bond is susceptible to cleavage by Trypsin (C-terminal to Lys) and potentially Plasmin . This makes it a candidate for prodrug linkers designed to release payloads in tissues with high proteolytic activity.

-

Immunogenicity: The sequence is found in the LCMV GP 61-80 epitope (Sequence: ...Phe-Lys-Ser -Val...), a potent activator of CD4+ T-cells.[2] While the dipeptide itself is likely too small to be immunogenic, its inclusion in longer synthetic peptides requires careful immunogenicity screening.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 151428, L-Lysyl-L-serine. Retrieved from [Link]

-

Matrix Science. (2023). Peptide Fragmentation Nomenclature and m/z Calculation. Retrieved from [Link]

-

University of Calgary. (2023). Amino Acid pKa and pI Values. Retrieved from [Link] (General reference for amino acid constants).

-

AnaSpec. (2023). LCMV GP (61-80) Peptide Data Sheet. Retrieved from [Link]

Sources

Lysyl-Serine (Lys-Ser): Biological Function, Metabolic Fate, and Technical Applications

The following is an in-depth technical guide on the biological function of lysyl-serine in mammalian cells.

Executive Summary

This compound (Lys-Ser) is a cationic dipeptide composed of the basic amino acid L-lysine (N-terminus) and the polar amino acid L-serine (C-terminus).[1] In mammalian biology, Lys-Ser functions primarily in three distinct contexts:

-

Metabolic Intermediate: It serves as a transient product of proteolysis (specifically of extracellular matrix proteins) and a substrate for peptide transporters (PEPT1/PEPT2), facilitating amino acid recycling.

-

Matrikine Fragment: It is a degradation product of the bioactive pentapeptide KTTKS (Lys-Thr-Thr-Lys-Ser), a potent stimulator of collagen synthesis. While Lys-Ser itself retains lower bioactivity, its presence signals matrix turnover.

-

Structural Motif: The sequence Lys-Ser (specifically within the KMSKS motif) is a critical catalytic element in Class I aminoacyl-tRNA synthetases, essential for ATP binding and protein synthesis.

This guide details the physicochemical handling of Lys-Ser by mammalian cells, its role in signaling pathways, and protocols for its experimental analysis.

Part 1: Physicochemical Properties and Cellular Transport

Chemical Structure and Stability

-

Sequence: H-Lys-Ser-OH (K-S)

-

Charge State: At physiological pH (7.4), the N-terminal

-amino group and the lysine -

Stability: Lys-Ser is susceptible to rapid hydrolysis by cytosolic and serum aminopeptidases. Unlike proline-containing dipeptides (e.g., Pro-Hyp), the Lys-Ser bond is not sterically protected, leading to a short plasma half-life unless chemically modified (e.g., palmitoylation).

Membrane Transport Mechanisms

Mammalian cells do not rely on passive diffusion for Lys-Ser uptake due to its polarity and charge. Instead, it is an avid substrate for the Solute Carrier 15 (SLC15) family of proton-coupled oligopeptide transporters.

-

PEPT1 (SLC15A1): High-capacity, low-affinity transporter expressed primarily in the small intestine and kidney. It facilitates the absorption of dietary Lys-Ser.

-

PEPT2 (SLC15A2): High-affinity, low-capacity transporter expressed in the kidney, lung, and brain (choroid plexus/glia). It scavenges Lys-Ser from extracellular fluids for metabolic recycling.

Mechanism: Transport is electrogenic, coupled to the influx of protons (

Diagram: Lys-Ser Cellular Transport & Hydrolysis

Caption: Figure 1. Proton-coupled uptake of Lys-Ser via PEPT2 and subsequent cytosolic hydrolysis fueling mTORC1 signaling.

Part 2: Metabolic Fate and Signaling

Hydrolysis and Amino Acid Recycling

Upon entry into the cytosol, Lys-Ser is not stored. It is rapidly cleaved into its constituent amino acids.

-

Primary Enzyme: Cytosolic Non-specific Dipeptidase (CNDP2) or Thimet Oligopeptidase .

-

Reaction:

-

Biological Outcome: The liberated Lysine and Serine enter the free amino acid pool, where they can:

-

Activate mTORC1 (specifically Lysine via the SLC38A9 sensor).

-

Serve as precursors for de novo protein synthesis.

-

Participate in one-carbon metabolism (Serine).

-

The Matrikine Connection (Collagen Regulation)

Lys-Ser is a breakdown product of KTTKS (Lys-Thr-Thr-Lys-Ser), a well-characterized "matrikine" (a peptide derived from the extracellular matrix that regulates cell activity).[2][3]

-

Origin: KTTKS corresponds to residues 212–216 of the Type I Collagen

1 pro-peptide. -

Function: KTTKS stimulates fibroblasts to synthesize collagen and fibronectin.

-

Lys-Ser Role: As proteases (like collagenase and elastase) degrade the extracellular matrix (ECM) during wound healing or aging, KTTKS is released and eventually further degraded into smaller fragments like Lys-Ser.[2]

-

Comparative Potency: Research indicates that while KTTKS is highly potent, the dipeptide Lys-Ser has significantly reduced bioactivity regarding collagen stimulation. This loss of potency makes Lys-Ser a marker of completed degradation rather than an active signaling agent, contrasting with the active pentapeptide.

Part 3: Structural Motif in Protein Synthesis

A critical distinction must be made between free Lys-Ser dipeptide and the Lys-Ser sequence motif found within enzymes.

The KMSKS Motif

In Class I Aminoacyl-tRNA Synthetases (e.g., Isoleucyl-tRNA synthetase, IleRS), the sequence Lys-Met-Ser-Lys-Ser (KMSKS) forms a flexible loop at the active site.

-

Function: This loop stabilizes the transition state of the amino acid activation reaction (formation of aminoacyl-adenylate).

-

Mechanism: The Lysine residues in the Lys-Ser-Lys sequence interact with the phosphate groups of ATP, positioning it for nucleophilic attack.

-

Clinical Relevance: This motif is the target for the antibiotic Mupirocin (which mimics the intermediate). Mutations in the KMSKS loop (or adjacent regions) confer antibiotic resistance.

Part 4: Experimental Protocols

Protocol: Solid-Phase Synthesis of Lys-Ser

To study Lys-Ser, researchers often require high-purity material free of endotoxins.

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Resin Loading: Use 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Ser(tBu)-OH.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU/DIEA in DMF. React for 45 min.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the peptide from the resin and deprotects the side chains (Boc and tBu).

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative HPLC (C18 column).

Protocol: LC-MS/MS Quantification in Cell Lysates

Objective: Quantify intracellular Lys-Ser uptake.

Workflow:

-

Cell Lysis: Wash cells (e.g., HEK293) 3x with ice-cold PBS. Lyse with 80% Methanol (-80°C) to quench metabolism.

-

Internal Standard: Spike with isotopically labeled

. -

Separation:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide). Note: C18 is often insufficient for retaining polar dipeptides.

-

Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0) in Water; B: Acetonitrile.[4]

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive mode (

). -

Precursor Ion: 234.1 m/z (Lys-Ser).

-

Product Ions: 84.1 m/z (Lysine immonium ion) and 147.1 m/z (Lysine fragment).

-

Diagram: Experimental Analysis Workflow

Caption: Figure 2. Optimized workflow for the extraction and quantification of Lys-Ser from mammalian cells using HILIC-MS/MS.

References

-

Transport Mechanisms: Smith, D. E., et al. (2013). "Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications." Molecular Aspects of Medicine. Link

-

Matrikine Bioactivity: Jones, R. R., et al. (2019). "Collagen fragments (matrikines) and their role in skin aging and wound healing." Clinical, Cosmetic and Investigational Dermatology. Link

-

KTTKS and Degradation: Katayama, K., et al. (1993). "A pentapeptide from type I procollagen promotes extracellular matrix production."[2][3][5] Journal of Biological Chemistry. Link

-

tRNA Synthetase Motif: Perona, J. J., et al. (1993). "Structural basis for misacylation by the KMSKS loop of isoleucyl-tRNA synthetase." Biochemistry. Link

-

Peptide Stability: Adessi, C., et al. (2002). "Converting a peptide into a drug: strategies to improve stability and bioavailability." Current Medicinal Chemistry. Link

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Liquid chromatography-tandem mass spectrometry to determine the stability of collagen pentapeptide (KTTKS) in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pentapeptide KTTKS promoting the expressions of type I collagen and transforming growth factor-beta of tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

lysyl-serine molecular weight and chemical structure

Molecular Characterization, Synthesis Protocols, and Immunomodulatory Mechanism

Executive Summary

Lysyl-serine (Lys-Ser), designated pharmacologically as TCMP-80 (T-Cell Modulatory Peptide), is a bioactive dipeptide comprising L-lysine and L-serine.[1][2] Unlike generic nutritional dipeptides, Lys-Ser has been identified as a specific immunomodulatory agent structurally homologous to the heavy chain variable region of human Immunoglobulin G (IgG).

This guide provides a rigorous technical analysis of Lys-Ser, detailing its physicochemical properties, solid-phase synthesis (SPPS) methodology, analytical validation, and mechanism of action. It is designed for researchers requiring high-fidelity data for drug development and proteomic applications.

Physicochemical Characterization

Molecular Identity

This compound exists as a zwitterion at physiological pH, featuring a basic N-terminal lysine side chain and a polar, nucleophilic C-terminal serine hydroxyl group.

| Property | Specification |

| Chemical Name | L-Lysyl-L-Serine |

| Synonyms | Lys-Ser; TCMP-80; K-S Dipeptide |

| CAS Number | 6665-19-6 |

| Molecular Formula | |

| Molecular Weight (Avg) | 233.27 g/mol |

| Monoisotopic Mass | 233.1376 Da |

| Isoelectric Point (pI) | ~9.74 (Calculated) |

| Solubility | Highly soluble in |

| Acidity (pKa) |

Structural Architecture

The molecule consists of a basic lysyl residue coupled to a serine residue. The

Figure 1: Structural topology of this compound highlighting functional side-chain moieties.

Chemical Synthesis: Solid Phase Protocol (Fmoc-SPPS)

To ensure high purity (>98%) required for biological assays, Lys-Ser is synthesized using Fmoc solid-phase peptide synthesis. The following protocol utilizes Wang resin to yield the C-terminal free acid form (

Strategic Considerations

-

Resin Selection: Wang resin (0.6–0.8 mmol/g loading) is preferred for C-terminal acids.

-

Side Chain Protection:

-

Lysine: Fmoc-Lys(Boc)-OH (Boc is acid-labile, removed during cleavage).

-

Serine: Fmoc-Ser(tBu)-OH (tBu prevents O-acylation during coupling).

-

-

Coupling Reagents: HBTU/DIPEA is standard; DIC/Oxyma is an alternative to reduce racemization risks.

Step-by-Step Workflow

Phase A: Resin Loading (First Residue)

-

Swelling: Swell Wang resin in DMF (dimethylformamide) for 30 min.

-

Loading Serine: Dissolve Fmoc-Ser(tBu)-OH (5 eq) and DIC (2.5 eq) in DMF. Add DMAP (0.1 eq) to catalyze esterification.

-

Incubation: Shake for 2–3 hours at room temperature.

-

Capping: Add acetic anhydride/pyridine to block unreacted hydroxyl sites on the resin.

Phase B: Chain Elongation

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash with DMF (5x).

-

Coupling Lysine:

-

Dissolve Fmoc-Lys(Boc)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add to resin and shake for 45–60 min.

-

Kaiser Test: Verify coupling (negative result = no free amines).

-

-

Final Deprotection: Remove the N-terminal Fmoc from the Lysine residue using 20% Piperidine/DMF.

Phase C: Cleavage & Isolation

-

Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5).

-

Reaction: Incubate resin with cocktail for 2–3 hours. This cleaves the peptide from the resin and removes Boc/tBu protecting groups.

-

Precipitation: Filter resin. Drop filtrate into cold diethyl ether (-20°C) to precipitate the peptide. Centrifuge and wash pellet 3x with ether.

-

Lyophilization: Dissolve pellet in water/acetonitrile and freeze-dry.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Analytical Validation

Mass Spectrometry (LC-MS)

Lys-Ser is detected in positive ion mode (

-

Precursor Ion:

m/z. -

Fragmentation Pattern (MS/MS):

-

y1 ion: 106.05 m/z (Serine residue + H).

-

b1 ion: 129.10 m/z (Lysine residue acylium ion).

-

Immonium Ions: 101.1 m/z (Lys), 60.05 m/z (Ser).

-

Diagnostic Loss: Loss of

(-17 Da) or

-

HPLC Conditions

Due to high polarity, standard C18 columns may result in poor retention (elution in void volume).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., C18-Aq).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0–10% B over 15 min (Isocratic hold may be necessary for C18).

-

Detection: UV at 214 nm (peptide bond).

Biological Mechanism: TCMP-80

This compound is not merely a nutrient; it acts as a T-Cell Modulatory Peptide (TCMP-80) .[1][2][3][4] Research indicates it is structurally related to a specific sequence within the variable region of the human IgG heavy chain, granting it unique immunoregulatory properties.

Mechanism of Action

-

T-Cell Regulation: TCMP-80 has been shown to modulate the activity of CD4+ T-helper cells and regulatory T-cells (T-regs).

-

Anti-Inflammatory Signaling: It downregulates pro-inflammatory cytokine production, potentially by mimicking the natural immunomodulatory feedback loops of immunoglobulin fragments.

-

Safety Profile: Clinical studies (Eldon et al.) have demonstrated that intravenous administration of TCMP-80 is safe and well-tolerated in humans, with no significant adverse effects at therapeutic doses.

Applications

-

Autoimmune Therapeutics: Investigated for conditions requiring mild immunosuppression or immune balancing without the toxicity of steroids.

-

Dermatology: Used in advanced skincare formulations to reduce inflammation-induced aging ("inflammaging") by modulating local immune responses in the skin.

References

-

PrecisionFDA. (n.d.). Lysylserine - Substance Registration. U.S. Food and Drug Administration.[5] Retrieved from [Link]

-

PubChem. (2025). L-Lysyl-L-serine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Eldon, M. A., et al. (2001). Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers. Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound 6665-19-6 | MCE [medchemexpress.cn]

- 5. cem.de [cem.de]

Thermodynamic Stability of Lysyl-Serine in Aqueous Solution: A Comprehensive Biophysical Guide

Executive Summary

The thermodynamic stability of short peptides in aqueous solutions is a foundational parameter in biophysical chemistry, structural biology, and pharmaceutical formulation. Among dipeptides, Lysyl-Serine (Lys-Ser) presents a unique case study due to the highly polar and reactive nature of its constituent amino acids. Understanding the degradation kinetics and solvation thermodynamics of the Lys-Ser motif is critical for drug development professionals engineering stable peptide therapeutics. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, degradation pathways, and experimental profiling of the Lys-Ser dipeptide in aqueous environments.

Biophysical Significance of the Lys-Ser Motif

Water solubility and structural stability are defined by a peptide's primary sequence and its resulting 3D-conformation. For soluble peptides, maximizing polar interactions with the solvent is the primary driving force for stability[1].

In the Lys-Ser dipeptide, the Lysine residue contributes a positively charged ε-amino group (pKa ~10.5), while Serine provides a polar, uncharged hydroxyl group. The contribution of these residues to peptide solubility and stability depends heavily on their hydration capability rather than purely on hydrophobicity[1]. In a pure aqueous environment, short peptides like Lys-Ser generally favor an unstructured, highly solvated state, as opposed to the stable secondary structures they might adopt in hydrophobic or membrane-mimetic environments[2]. The thermodynamic "folding" of this dipeptide is therefore best understood as a local conformational ensemble stabilized by a dynamic hydrogen-bonding network with water molecules.

Thermodynamic Parameters in Aqueous Environments

The thermodynamic stability (

| Parameter | Symbol | Representative Value (pH 7.4, 298 K) | Biophysical Significance |

| Solvation Free Energy | -15.0 to -20.0 kcal/mol | Highly exothermic due to robust hydrogen bonding between water and the polar side chains. | |

| Hydrolysis Free Energy | -2.0 to -5.0 kcal/mol | Hydrolysis is thermodynamically spontaneous but kinetically slow. | |

| Activation Energy (Hydrolysis) | 20.0 to 25.0 kcal/mol | A high kinetic barrier prevents rapid spontaneous degradation at room temperature. | |

| Isoelectric Point | pI | ~ 9.5 | The net positive charge at physiological pH prevents intermolecular aggregation. |

Degradation Kinetics and Hydrolytic Stability

Formulation efficiency in the pharmaceutical industry is frequently limited by the degradation of desired products during manufacturing and storage[4]. For peptides containing the Lys-Ser motif, fragmentation via hydrolysis is a primary structural degradation pathway[4].

The hydrolysis of the Lys-Ser amide bond in an aqueous solution is a water-promoted reaction that proceeds via a highly twisted tetrahedral intermediate.

Causality of the Serine Effect: The thermodynamic stability of the amide bond is heavily influenced by its immediate microenvironment. The hydroxyl group of the Serine side chain acts as a local hydrogen-bond donor. During the nucleophilic attack by water on the amide carbonyl, this hydroxyl group stabilizes the developing negative charge on the tetrahedral transition state. This local stabilization modestly lowers the activation energy (

Thermodynamic degradation pathway of this compound via aqueous hydrolysis.

Computational Validation: DFT and Molecular Dynamics

To move beyond a traditional "guess and check" approach for peptide stabilization, modern drug development relies heavily on computational modeling. Density Functional Theory (DFT) is utilized to generate thermodynamic and kinetic property databases by mapping the forward rate coefficients of the rate-determining steps in peptide degradation[4]. Furthermore, novel graph-theoretical frameworks that represent molecular interactions as energy-weighted networks can accurately predict the thermal resistance (

Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately measure the thermodynamic stability of Lys-Ser, researchers must employ highly controlled calorimetric techniques. The following Differential Scanning Calorimetry (DSC) protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step DSC Methodology

-

Sample Preparation & Exhaustive Dialysis

-

Action: Dissolve synthesized Lys-Ser in a 10 mM Phosphate buffer (pH 7.4). Dialyze the peptide solution against 1L of the exact same buffer for 24 hours at 4°C. Retain the final dialysate.

-

Causality: Peptides synthesized as salts (e.g., TFA salts) carry counterions that drastically alter ionic strength. Dialysis ensures the peptide is in the exact same buffer as the reference cell, preventing artifactual "heat-of-mixing" signals that skew

calculations.

-

-

Degassing the Solutions

-

Action: Degas both the peptide sample and the retained dialysate under a vacuum for 15 minutes prior to loading into the DSC cells.

-

Causality: Dissolved gases precipitate as micro-bubbles upon heating. The expansion of these bubbles absorbs heat, creating endothermic spikes that mask the true thermodynamic transitions of the peptide.

-

-

Buffer-Buffer Baseline Scan (Internal Control)

-

Action: Load the retained dialysate into both the reference and sample cells. Run a heating cycle from 10°C to 90°C.

-

Causality: This validates instrument stability and rules out cell contamination. A flat baseline confirms that any subsequent thermal events are strictly derived from the peptide.

-

-

Sample Measurement & Reversibility Scan

-

Action: Replace the sample cell with the dialyzed Lys-Ser solution. Scan from 10°C to 90°C. Immediately cool the system back to 10°C and run a second identical heating cycle.

-

Causality: The second scan acts as an internal validation of reversibility. If the thermal transition is absent in the second scan, the primary event was kinetically driven (irreversible degradation/hydrolysis) rather than a thermodynamically reversible unfolding event.

-

Self-validating experimental workflow for DSC thermodynamic profiling.

Conclusion

The thermodynamic stability of this compound in aqueous solution is a delicate balance between highly favorable solvation free energy and the kinetic vulnerability of its amide bond to water-promoted hydrolysis. By understanding the mechanistic causality behind its degradation—specifically the role of the Serine hydroxyl group in stabilizing the transition state—drug development professionals can better engineer stable peptide formulations. Coupling computational DFT models with self-validating calorimetric protocols ensures a rigorous, E-E-A-T aligned approach to biopharmaceutical protein stabilization.

References

- Source: acs.org (Chemical Reviews)

- Source: auburn.

- Source: researchgate.

- Source: nih.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solution structure of the Equine Infectious Anemia Virus p9 protein: a rationalization of its different ALIX binding requirements compared to the analogous HIV-p6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. etd.auburn.edu [etd.auburn.edu]

Technical Guide: Quantification and Characterization of Endogenous Lysyl-Serine in Human Plasma

Topic: Endogenous Concentrations of Lysyl-Serine in Human Plasma Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Lys-Ser) is a polar, cationic dipeptide (MW 233.27 g/mol ) generated primarily through the proteolytic turnover of proteins containing -Lys-Ser- motifs. Unlike stable free amino acids, Lys-Ser exists in human plasma as a transient, low-abundance metabolite . Its endogenous concentration is tightly regulated by rapid hydrolysis via plasma peptidases, primarily dipeptidyl peptidases (e.g., DPP-IV) and aminopeptidases.

This guide provides the technical framework for the detection, quantification, and stabilization of Lys-Ser in human plasma. It addresses the analytical challenges posed by its polarity and instability, offering a validated roadmap for researchers investigating its role as a proteolytic biomarker or drug metabolite.

Biochemical Context & Stability

2.1 Origin and Metabolism

Endogenous Lys-Ser does not accumulate to high micromolar levels in healthy plasma. It appears as a degradation product of specific proteins (e.g., collagen, albumin, or intracellular proteins released during cell turnover) or as a cleavage product of synthetic peptide drugs.

-

Precursor: Proteins with accessible ...K-S... sequences.

-

Enzymatic Regulation:

-

Formation: Action of endopeptidases (e.g., trypsin-like proteases).

-

Degradation: Rapidly cleaved by DPP-IV (CD26) if the N-terminus is unblocked, or by Aminopeptidase N (CD13).

-

-

Half-Life: Estimated at <10–20 minutes in untreated plasma at 37°C.

2.2 Endogenous Reference Ranges

Unlike stable amino acids (e.g., L-Serine: ~100–150 µM), Lys-Ser falls into the peptidomic trace range .

| Analyte | Estimated Endogenous Concentration | Status |

| Free L-Lysine | 150 – 250 µM | Stable Pool |

| Free L-Serine | 100 – 150 µM | Stable Pool |

| This compound (Lys-Ser) | < 50 nM (Estimated) | Transient / Trace |

| Total Dipeptide Pool | 1 – 10 µM | Highly Variable |

Technical Note: Detection of Lys-Ser often requires enrichment (e.g., Ultrafiltration) or high-sensitivity LC-MS/MS. Elevated levels (>1 µM) would indicate a pathological state (e.g., renal failure, massive hemolysis) or exogenous administration.

Analytical Methodologies

Quantifying Lys-Ser requires overcoming two main hurdles: Matrix Interference (high salt/protein) and Polarity (poor retention on C18).

3.1 Recommended Chromatographic Strategy: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for retaining polar dipeptides like Lys-Ser without ion-pairing reagents.

-

Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 90% B to 60% B over 10 minutes.

3.2 Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: m/z 234.1 [M+H]⁺.

-

Key Transitions:

| Transition (m/z) | Type | Origin | Collision Energy (eV) |

| 234.1 → 84.1 | Quantifier | Lysine Immonium Ion | 20 - 25 |

| 234.1 → 129.1 | Qualifier | Lysine Fragment | 15 - 20 |

| 234.1 → 146.1 | Qualifier | Loss of Serine residue | 10 - 15 |

Experimental Protocols

Protocol A: Sample Collection & Stabilization (Critical)

To prevent ex vivo degradation of Lys-Ser by plasma peptidases.

-

Collection: Draw whole blood into tubes containing K2-EDTA (anticoagulant).

-

Inhibition: Immediately add DPP-IV Inhibitor (e.g., Sitagliptin or Diprotin A, final conc. 50 µM) and Protease Inhibitor Cocktail (e.g., AEBSF).

-

Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

-

Storage: Transfer plasma to cryovials; snap freeze in liquid nitrogen. Store at -80°C.

Protocol B: Extraction & Cleanup

Protein precipitation is preferred over SPE to minimize loss of polar dipeptides.

-

Thawing: Thaw plasma (100 µL) on ice.

-

Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

-

Internal Standard: Spike with 10 µL of Lys-Ser-d3 (or Lys-d4-Ser) at 100 nM.

-

Mixing: Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen flow (optional, if concentration is needed) or dilute 1:1 with Mobile Phase B for HILIC injection.

Visualization of Pathways & Workflows

Figure 1: Metabolic Fate of this compound

This diagram illustrates the generation and rapid degradation of Lys-Ser in the systemic circulation.[3]

Caption: Figure 1.[4] Metabolic lifecycle of this compound in human plasma, highlighting the critical role of DPP-IV in limiting its half-life.

Figure 2: Analytical Workflow for Quantification

A step-by-step logic flow for ensuring data integrity during measurement.

Caption: Figure 2. Validated analytical workflow for Lys-Ser quantification, emphasizing early stabilization.

References

-

Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0029226). Available at: [Link]

-

D'Agostino, B. et al. (2013). "Frequency of dipeptides and antidipeptides in proteins." Biochemical and Biophysical Research Communications. Available at: [Link]

-

Restek Corporation. (2021). "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Technical Notes. Available at: [Link]

-

Tirupathi, S. et al. (2023).[5] "Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species." Analytical Chemistry. Available at: [Link]

- Neis, E. et al. (2017). "Plasma Aminogram and Dipeptide Profiling in Humans." Clinical Nutrition. (Referenced for general dipeptide pool methodology).

Sources

- 1. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. sciex.com [sciex.com]

- 5. pubs.rsc.org [pubs.rsc.org]

role of lysyl-serine in protein degradation pathways

The Dual Role of Lysyl-Serine (Lys-Ser) in Protein Degradation: From Intracellular Signaling to Biopharmaceutical Liability

Executive Summary

In the realm of protein biochemistry, the spatial and sequence proximity of lysine and serine (the Lys-Ser microenvironment) is traditionally viewed through the lens of intracellular signaling. Within the cytosol, Lys-Ser motifs act as highly regulated switches for the Ubiquitin-Proteasome System (UPS), dictating the half-life of critical regulatory proteins. However, recent advancements in high-resolution mass spectrometry have unveiled a dark side to this amino acid pairing in ex vivo environments. In biopharmaceutical development, the Lys-Ser interaction has been identified as a stealthy, acid-labile cross-linking liability that drives the formation of High-Molecular-Weight (HMW) aggregates in monoclonal antibodies (mAbs)[1].

This whitepaper synthesizes the dual nature of the Lys-Ser axis. We will deconstruct the causality behind its role in canonical proteasomal degradation and provide a field-proven, self-validating analytical workflow to detect and mitigate Lys-Ser imine cross-linking in biotherapeutics.

Pillar I: Intracellular Protein Degradation (The Ubiquitin-Proteasome System)

In cellular homeostasis, protein degradation is not a passive event of attrition; it is an actively signaled cascade. The proximity of Serine and Lysine within specific degradation control sequences—most notably PEST motifs (Pro-Glu-Ser-Thr)—is a fundamental structural requirement for targeted degradation[2].

The Phosphorylation-Ubiquitination Crosstalk

The causality of the Lys-Ser axis in the UPS relies on electrostatic recruitment. Serine acts as the primary sensor. Upon phosphorylation by specific kinases, the localized negative charge of the phospho-Serine alters the protein's local conformation and electrostatics, creating a high-affinity docking site for E3 ubiquitin ligases. The adjacent or structurally proximal Lysine (

A classic example is the human Glucocorticoid Receptor (hGR). Research has demonstrated that site-directed mutagenesis of the PEST degradation motif at Lysine 419 renders the receptor resistant to ligand-dependent down-regulation by the 26S proteasome[2]. Similarly, in Cytochrome P450 3A4 (CYP3A4), the phosphorylation of Ser478 by cytosolic kinases is an absolute prerequisite for the ubiquitination of the nearby Lys492 residue, effectively linking kinase signaling directly to proteasomal clearance[3].

Fig 1. Phospho-Serine mediated Lysine ubiquitination in the Ubiquitin-Proteasome System.

Pillar II: Biopharmaceutical Degradation (The Acid-Labile Imine Cross-Link)

While the Lys-Ser motif is a functional signaling tool in vivo, it becomes a severe liability during the manufacturing and storage of therapeutic monoclonal antibodies. Covalent HMW species (aggregates) reduce drug efficacy and increase immunogenicity risks.

The Mechanism of Schiff Base Condensation

Recent multipronged mass spectrometry studies have characterized a novel degradation pathway: an acid-labile cross-link formed via an imine bond between Lysine and Serine residues[4].

-

Oxidation: Under oxidative stress (often during CHO cell expression or prolonged thermal stress), the hydroxyl group of a Serine residue is oxidized to a serine aldehyde.

-

Condensation: This highly reactive aldehyde undergoes a nucleophilic attack by the

-amino group of a spatially adjacent Lysine residue on another mAb monomer. -

Imine Formation: The reaction proceeds via a Schiff base condensation, releasing water and forming a covalent imine cross-link, thereby dimerizing the antibodies into HMW species.

The Analytical Blindspot

Why was this degradation pathway overlooked for so long? Acid lability. Conventional Liquid Chromatography-Mass Spectrometry (LC-MS) relies on acidic mobile phases (e.g., 0.1% Formic Acid or TFA at pH ~2.4) to improve ionization efficiency. Under these acidic conditions, the Lys-Ser imine bond rapidly hydrolyzes back into the constituent aldehyde and amine. Consequently, analytical scientists observe HMW aggregates on Size-Exclusion Chromatography (SEC), but denaturing LC-MS yields a false negative, showing only monomeric species[4].

Fig 2. Mechanism of Ser-Lys imine cross-linking and analytical stabilization in mAbs.

Data Presentation: Mass Shifts of the Lys-Ser Cross-Link

To accurately map this degradation pathway, scientists must track specific mass shifts at the peptide level. The table below summarizes the expected quantitative mass changes during the formation and subsequent chemical stabilization of the Lys-Ser cross-link.

| Reaction Stage | Chemical Modification | Net Mass Shift ( | Detectability in Standard LC-MS |

| 1. Oxidation | Serine | -2.0156 | Yes (if unreacted) |

| 2. Condensation | Imine Formation (-H | -18.0106 | No (Hydrolyzes) |

| 3. Total Native Shift | Oxidation + Condensation | -20.0262 | No (Hydrolyzes) |

| 4. Chemical Reduction | Imine | -18.0106 | Yes (Stable) |

Table 1. Theoretical mass shifts associated with the Lys-Ser degradation pathway. Note that the native cross-link (-20.0262 Da) cannot be detected without prior chemical reduction.

Experimental Protocol: Detection of Acid-Labile Lys-Ser Cross-Links

To overcome the analytical blindspot, we must employ a self-validating system that stabilizes the imine bond prior to MS analysis. This is achieved through targeted chemical reduction followed by Native SEC-MS with Post-Column Denaturation (PCD)[4].

Rationale for PCD: Intact HMW species often require non-denaturing (native) SEC conditions (e.g., Ammonium Acetate, pH 7.0) to remain soluble and elute properly. However, native MS lacks the desolvation efficiency required for high-resolution mass accuracy. PCD introduces denaturing solvents (acetonitrile/formic acid) after the SEC separation but before the MS source, bridging the gap between native chromatography and denaturing mass spectrometry.

Step-by-Step Methodology

Phase 1: Chemical Stabilization (Reduction)

-

Fraction Collection: Isolate the HMW aggregate fractions from the mAb formulated drug substance using preparative SEC.

-

Reduction: Aliquot 100

g of the HMW sample. Add Sodium Cyanoborohydride (NaBH-

Causality: NaBH

CN is a mild reducing agent that selectively reduces the reversible imine bond into a stable secondary amine without breaking native disulfide bonds.

-

-

Incubation: Incubate the mixture at room temperature for 2 hours in the dark.

-

Internal Control: Maintain a parallel 100

g aliquot of the HMW sample without NaBH

Phase 2: Intact Mass Analysis via nSEC-PCD-MS

-

Chromatography: Inject 10

g of the reduced sample onto a sub-2 -

Post-Column Denaturation: Using a zero-dead-volume T-connector post-column, infuse a denaturing make-up flow (50% Acetonitrile, 0.5% Formic Acid) at 0.1 mL/min.

-

MS Acquisition: Acquire intact mass data using a high-resolution Q-TOF or Orbitrap mass spectrometer. The stabilized covalent dimer will now be clearly visible.

Phase 3: Bottom-Up Peptide Mapping

-

Digestion: Denature, reduce (DTT), alkylate (IAA), and digest the NaBH

CN-treated HMW sample with Trypsin overnight at 37°C. -

LC-MS/MS: Analyze the digest using standard Reversed-Phase LC-MS/MS (0.1% FA mobile phase).

-

Data Analysis: Search the MS/MS spectra for cross-linked dipeptides exhibiting a precise mass shift of -18.0106 Da . The MS2 fragmentation (HCD/ETD) will pinpoint the exact Lysine and Serine residues participating in the cross-link, allowing formulation teams to engineer out the liability[4].

References

-

Liu, G.-Y., Zhang, Z., Yan, Y., Wang, S., & Li, N. (2023). Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach. Analytical Chemistry, 95(37), 13813–13821. URL:[Link]

-

Wallace, A. D., & Cidlowski, J. A. (2001). Lysine 419 Targets Human Glucocorticoid Receptor for Proteasomal Degradation. Journal of Biological Chemistry (via PMC). URL:[Link]

-

Wang, Y., et al. (2010). A Role for Protein Phosphorylation in Cytochrome P450 3A4 Ubiquitin-dependent Proteasomal Degradation. Journal of Biological Chemistry (via PMC). URL:[Link]

Sources

- 1. Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine 419 Targets Human Glucocorticoid Receptor for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for Protein Phosphorylation in Cytochrome P450 3A4 Ubiquitin-dependent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling of Lysyl-Serine: Ionization Constants, Isoelectric Point, and Experimental Determination

[1]

Executive Summary

Lysyl-serine (Lys-Ser) is a cationic dipeptide comprising an N-terminal lysine and a C-terminal serine.[1] Its physicochemical behavior is governed by three specific ionizable groups: the N-terminal

This technical guide provides a rigorous derivation of the isoelectric point (pI) and dissociation constants (pKa) for Lys-Ser.[1] It is designed for researchers requiring precise ionization data for chromatographic method development (IEX), electrophoretic separation, or formulation stability studies.[1]

Key Physicochemical Constants (Calculated)

| Parameter | Value (Approximate) | Determinant Group |

| pKa₁ (Acidic) | 3.2 – 3.6 | C-terminal Carboxyl (Serine) |

| pKa₂ (Basic) | 7.6 – 8.0 | N-terminal |

| pKa₃ (Basic) | 10.5 – 10.8 | Side-chain |

| Isoelectric Point (pI) | 9.1 – 9.4 | Average of pKa₂ and pKa₃ |

Molecular Architecture and Ionization Logic

To accurately model the charge behavior of Lys-Ser, one must move beyond standard amino acid tables and account for the peptide bond effect . The formation of the amide bond between the Lysine carboxyl and Serine amine eliminates two ionizable groups, leaving the molecule with a specific charge topology.

Structural Components[4]

-

Residue 1 (N-Term): Lysine.[1][2][3][4][5] Retains its

-amino group and its -

Residue 2 (C-Term): Serine. Retains its

-carboxyl group.[1] The

The Inductive Effect on pKa

In dipeptides, the pKa values shift relative to free amino acids due to the electron-withdrawing nature of the peptide bond (amide carbonyl):

-

N-Terminal Shift: The

-ammonium pKa typically drops from ~9.0 (free AA) to ~7.7–8.[1]0. The adjacent carbonyl group pulls electron density, making the amine more acidic (easier to deprotonate). -

C-Terminal Shift: The carboxyl pKa typically rises from ~2.2 (free AA) to ~3.2–3.[1]6. The loss of the adjacent positive ammonium charge (now an amide) reduces the electrostatic stabilization of the carboxylate anion, making the acid weaker (harder to deprotonate).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of Lys-Ser from acidic to basic conditions.

Caption: Stepwise ionization of this compound. The isoelectric point lies within the stability range of Species C.

Mathematical Derivation of pI

The isoelectric point (pI) is the pH at which the net charge of the population is zero.[2][6][7][8][9] For a polyprotic molecule like Lys-Ser, the pI is the average of the two pKa values that bracket the neutral species.

Identifying the Bracketing Constants

Referencing the diagram above:

-

Net Charge +1: Exists between pKa₁ (COOH) and pKa₂ (

-NH₃⁺).[1] -

Net Charge 0 (Zwitterion): Exists between pKa₂ (

-NH₃⁺) and pKa₃ (

Unlike neutral dipeptides (where pI is the average of COOH and NH2), Lys-Ser has a basic side chain.[1] Therefore, the neutral state requires the deprotonation of the C-terminus (to -1) and the N-terminus (to 0), while the side chain remains protonated (+1).[1]

1Calculation

Using consensus values for solvated peptides (Bjellqvist model):

Note: If using older datasets that assume N-term pKa ~9.0, the pI would calculate to ~9.[1]75. However, 9.1 is more accurate for the dipeptide environment.

Experimental Determination Protocols

Theoretical values are approximations. For critical drug development or quality control, experimental determination is required. The Potentiometric Titration method is the gold standard for small peptides.

Protocol: Micro-Potentiometric Titration

Objective: Determine precise macroscopic pKa values.

Reagents:

-

Lys-Ser dipeptide (>98% purity, lyophilized).[1]

-

0.1 M HCl (standardized).[1]

-

0.1 M NaOH (carbonate-free, standardized).

-

0.1 M KCl (background electrolyte to maintain ionic strength).[1]

-

Degassed ultrapure water.[1]

Workflow:

-

Preparation: Dissolve Lys-Ser (approx. 2-5 mM) in 20 mL of 0.1 M KCl.

-

Acidification: Adjust initial pH to ~2.0 using HCl to fully protonate all groups (Species A).

-

Titration:

-

Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo or Metrohm).

-

Add titrant in micro-increments (e.g., 5-10 µL).[1]

-

Record equilibrium pH after each addition.

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points (first derivative

).[1] -

Apply the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to solve for pKa values.

-

Protocol: Capillary Isoelectric Focusing (cIEF)

Objective: Direct measurement of pI.[1]

Workflow:

-

Ampholyte Selection: Use a broad range carrier ampholyte (pH 3–10) initially, then refine to a narrow range (pH 8–10.[1]5) for higher resolution.

-

Internal Standards: Include pI markers at 7.0 and 10.0.

-

Detection: UV absorbance at 214 nm (peptide bond) or 280 nm (low sensitivity for Lys-Ser due to lack of aromatics; 214 nm is mandatory).[1]

-

Result: The migration time of Lys-Ser is interpolated against the pI markers to determine the experimental pI.

Experimental Logic Diagram

Caption: Decision tree for experimental characterization of Lys-Ser ionization.

Applications in Separation Science

Understanding the pI of Lys-Ser is critical for purification strategies:

-

Cation Exchange Chromatography (CEX):

-

Reversed-Phase HPLC:

References

-

Bjellqvist, B., et al. (1993).[1] "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis. Link

-

Nelson, D. L., & Cox, M. M. (2017).[1] Lehninger Principles of Biochemistry. 7th Edition. W.H. Freeman. (Source for standard amino acid pKa constants). Link[1]

-

Grimsley, G. R., et al. (2009).[1] "A summary of the measured pK values of the ionizable groups in folded proteins." Protein Science. Link

-

PubChem Database. (2024).[1] "this compound Compound Summary." National Center for Biotechnology Information. Link[1]

-

Thurlkill, R. L., et al. (2006).[1] "Ionic strength effects on the pKa values of amino acid side chains." Journal of Protein Chemistry. Link

Sources

- 1. CAS 6665-19-6: L-Lysyl-L-serine | CymitQuimica [cymitquimica.com]

- 2. jackwestin.com [jackwestin.com]

- 3. peptideweb.com [peptideweb.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vaia.com [vaia.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Estimate the isoelectric point of a Ser–His dipeptide. Explain why this v.. [askfilo.com]

- 9. diva-portal.org [diva-portal.org]

- 10. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Comprehensive Technical Guide to Lysyl-Serine (CAS 6665-19-6): Chemical Identifiers, Synthesis, and Analytical Characterization

Executive Summary Lysyl-serine (L-Lysyl-L-serine) is a bioactive dipeptide consisting of the amino acids lysine and serine. Recognized in pharmacological literature as T Cell Modulatory Peptide (TCMP-80), this compound exhibits significant immunomodulatory properties and shares structural homology with specific amino acid sequences found in human immunoglobulin G (IgG)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive guide to the chemical identifiers, solid-phase peptide synthesis (SPPS) protocols, and analytical chromatography methodologies required to work with this compound effectively.

Part 1: Chemical Identity & Structural Dynamics

The physicochemical behavior of this compound is dictated by its zwitterionic nature at physiological pH. The presence of lysine's

Table 1: Core Chemical Identifiers for L-Lysyl-L-serine

| Identifier Type | Value |

| CAS Registry Number | 6665-19-6[2] |

| PubChem CID | 151428[4] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid[4] |

| Molecular Formula | C9H19N3O4[4] |

| Molecular Weight | 233.27 g/mol [4] |

| SMILES | C(CCN)CC(=O)O">C@@HN[4] |

| InChIKey | YSZNURNVYFUEHC-BQBZGAKWSA-N[4] |

| Common Synonyms | TCMP-80, T Cell Modulatory Peptide, Lys-Ser[4] |

Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Synthesizing this compound requires a highly controlled environment to prevent side reactions, such as the unwanted cyclization or

Causality in Protocol Design: We utilize Boc-Lys(Boc)-OH for the N-terminal lysine rather than an Fmoc-protected variant. Why? Because the Boc group is acid-labile. By using Boc at the N-terminus, we eliminate the need for a final piperidine deprotection step on the resin. Instead, the N-terminal Boc and the side-chain protecting groups (e.g., tBu on serine) are cleaved simultaneously during the final Trifluoroacetic acid (TFA) cleavage step, streamlining the workflow, minimizing handling, and increasing overall yield.

Step-by-step Fmoc-SPPS workflow for this compound synthesis.

Step-by-Step Methodology:

-

Resin Preparation: Swell Wang resin (for a C-terminal acid) or Rink Amide resin (for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 1 hour[5].

-

First Coupling (Serine): Deprotect the resin with 20% piperidine in DMF. Activate Fmoc-Ser(tBu)-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours[5].

-

Deprotection: Wash the resin thoroughly with DMF (5-7 times). Remove the Fmoc group from the serine residue using 20% piperidine in DMF[5].

-

Second Coupling (Lysine): Activate Boc-Lys(Boc)-OH using the same HBTU/DIPEA chemistry. Couple to the free amine of the serine residue.

-

Cleavage & Global Deprotection: Treat the peptidyl-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2-3 hours. This simultaneously cleaves the peptide from the resin, removes the tBu group from serine, and removes the Boc groups from lysine[5].

-

Precipitation (Self-Validation): Filter the resin and precipitate the crude this compound by adding the concentrated TFA solution dropwise into cold diethyl ether. A white precipitate visually confirms successful cleavage. Centrifuge, decant, and lyophilize the pellet[5].

Part 3: Analytical Characterization (HPLC-UV/MS)

Because this compound is a highly polar, underivatized dipeptide, traditional C18 reversed-phase (RP) chromatography often results in poor retention, with the peptide eluting in the void volume[3].

Causality in Protocol Design:

To achieve baseline resolution and accurate quantification, we must shift from standard RP-HPLC to either Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode stationary phase (combining RP and cation-exchange)[3]. The mixed-mode approach leverages the positively charged

Analytical logic for the chromatographic separation of polar dipeptides.

Step-by-Step Analytical Methodology:

-

Column Selection: Utilize a mixed-mode column (e.g., BIST B+ or Coresep 100) specifically designed for underivatized amino acids and peptides[3][6].

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% TFA or dilute

(to ensure full protonation of the lysine amine)[6]. -

Solvent B: Acetonitrile (MeCN).

-

-

Gradient Elution: Run a gradient starting at a high organic concentration (e.g., 80% MeCN) to promote hydrophilic interactions, gradually increasing the aqueous phase to elute the peptide.

-

Detection & Validation: Monitor UV absorbance at 205 nm (due to the lack of strong chromophores, the peptide bond is detected here)[6]. Couple with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The presence of the

peak at

Part 4: Biological Significance & Applications (TCMP-80)

Beyond its chemical utility, this compound is heavily researched under the designation TCMP-80 (T Cell Modulatory Peptide)[1].

Causality in Biological Function: TCMP-80 is structurally related to a specific amino acid sequence found in human immunoglobulin G (IgG)[1]. When administered intravenously, it has been shown to exhibit immunomodulatory properties. The working hypothesis is that the dipeptide mimics the regulatory domains of IgG, acting on T cells to modulate cytokine release, making it a candidate of interest for autoimmune and inflammatory disease research[1].

Proposed immunomodulatory pathway of TCMP-80 (this compound).

References

-

Title: L-Lysyl-L-serine | C9H19N3O4 | CID 151428 - PubChem Source: nih.gov URL: [Link]

-

Title: Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers - PubMed Source: nih.gov URL: [Link]

-

Title: HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column Source: sielc.com URL: [Link]

-

Title: HPLC Methods for analysis of Serine - HELIX Chromatography Source: helixchrom.com URL: [Link]

-

Title: PubChemLite - this compound (C9H19N3O4) Source: uni.lu URL: [Link]

Sources

- 1. Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 6665-19-6: L-Lysyl-L-serine | CymitQuimica [cymitquimica.com]

- 3. helixchrom.com [helixchrom.com]

- 4. L-Lysyl-L-serine | C9H19N3O4 | CID 151428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]

- 7. PubChemLite - this compound (C9H19N3O4) [pubchemlite.lcsb.uni.lu]

Methodological & Application

High-Fidelity Solid-Phase Synthesis of Lysyl-Serine (Lys-Ser) via 2-Chlorotrityl Chloride Resin

Abstract

The synthesis of dipeptides, particularly those containing C-terminal serine, proline, or glycine, presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): the rapid formation of diketopiperazines (DKP). This side reaction leads to premature cleavage of the peptide from the resin, significantly reducing yield and purity. This Application Note details a high-fidelity protocol for synthesizing Lysyl-Serine (H-Lys-Ser-OH) using 2-Chlorotrityl Chloride (2-CTC) resin . Unlike standard Wang resin protocols, the steric bulk of 2-CTC prevents DKP formation. Furthermore, due to the extreme hydrophilicity of the Lys-Ser sequence, this guide introduces a specialized Hydrophilic Interaction Liquid Chromatography (HILIC) purification workflow, superior to standard C18 RP-HPLC for retaining polar dipeptides.

Strategic Analysis & Mechanism

The Diketopiperazine (DKP) Problem

In standard Fmoc-SPPS, the removal of the Fmoc group from the second amino acid (Lysine) exposes a free N-terminal amine. This amine is spatially positioned to perform an intramolecular nucleophilic attack on the C-terminal ester linkage anchoring the peptide to the resin.

-

Mechanism: The

-amine of Lys attacks the carbonyl carbon of the Ser-Resin ester. -

Result: Cyclization releases the dipeptide as a diketopiperazine byproduct into the solution, leaving a hydroxyl group on the resin.

-

Risk Factor: High for Lys-Ser due to the flexibility of the backbone and the specific steric environment.

The 2-Chlorotrityl Chloride (2-CTC) Solution

We utilize 2-CTC resin to mitigate this risk. The bulky trityl linker provides significant steric hindrance, physically blocking the N-terminal amine from attacking the ester carbonyl. Additionally, 2-CTC allows for mild acid cleavage (1% TFA), enabling the isolation of the protected peptide if necessary, or a two-stage deprotection strategy that minimizes side reactions.

Visualizing the DKP Pathway

The following diagram illustrates the competing pathways: the desired coupling vs. the DKP side reaction.

Figure 1: Mechanism of DKP formation vs. Desired Pathway. The use of 2-CTC resin blocks the "Intramolecular Attack" pathway via steric hindrance.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 0.6–0.8 mmol/g. Prevents DKP formation. |

| Amino Acid 1 | Fmoc-Ser(tBu)-OH | C-terminal residue. tBu protects hydroxyl side chain. |

| Amino Acid 2 | Fmoc-Lys(Boc)-OH | N-terminal residue. Boc protects |

| Coupling Reagent | DIC / Oxyma Pure | Preferred over HBTU to reduce racemization (Cys/Ser prone). |

| Base | DIPEA (N,N-Diisopropylethylamine) | Organic base for loading and coupling. |

| Solvents | DMF (Peptide grade), DCM, MeOH | Reaction media and washing. |

| Cleavage | TFA, TIS (Triisopropylsilane), Water | Global deprotection cocktail. |

Experimental Protocol

Phase 1: Resin Loading (The Critical Step)

Note: Do not use standard coupling reagents for loading 2-CTC resin. Use nucleophilic substitution.

-

Weigh Resin: Place 1.0 g of 2-CTC resin (1.6 mmol/g nominal) in a fritted reaction vessel.

-

Swell: Add 10 mL DCM (dry). Swell for 20 mins.[1] Drain.

-

Prepare Loading Solution: Dissolve Fmoc-Ser(tBu)-OH (0.6 mmol, 0.5 eq relative to nominal max loading) in 10 mL DCM. Add DIPEA (4 eq).

-

Expert Tip: We intentionally underload the resin (aiming for ~0.6 mmol/g) to prevent aggregation and improve solvation.

-

-

Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture. Agitate for 15 mins.

-

Reason: MeOH caps unreacted trityl chloride sites, preventing non-specific binding later.

-

-

Wash: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Phase 2: Peptide Assembly (Fmoc Cycle)

-

Fmoc Deprotection:

-

Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain.

-

Add 20% Piperidine in DMF (10 mL). Agitate 10 mins. Drain.

-

Wash: 5x DMF, 3x DCM.

-

-

Coupling Lysine:

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq relative to loaded Ser), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.

-

Pre-activation: Let the mixture sit for 2 mins (color change to yellow/orange).

-

Add to resin. Agitate for 60 mins.

-

QC Check: Perform Kaiser Test. If blue, recouple. If colorless, proceed.

-

-

Final Fmoc Removal: Repeat Step 1 to remove the N-terminal Fmoc from Lysine.

-

Final Wash: 5x DMF, 5x DCM, 2x MeOH. Dry resin under vacuum / Nitrogen flow.

Phase 3: Two-Stage Cleavage & Deprotection

Rationale: Direct cleavage with 95% TFA generates trityl cations that can alkylate sensitive residues. A two-stage approach ensures high purity.

Stage A: Mild Cleavage (Release from Resin)

-

Prepare 1% TFA in DCM (v/v).

-

Add 10 mL to resin. Agitate 2 mins. Filter into a flask containing 1 mL Pyridine (to neutralize TFA).

-

Repeat 5-10 times.

-

Concentrate the filtrate (DCM) on a rotovap. You now have protected H-Lys(Boc)-Ser(tBu)-OH .

Stage B: Global Deprotection (Side Chain Removal)

-

Dissolve the residue from Stage A in Cleavage Cocktail :

-

95% TFA

-

2.5% TIS (Scavenger for tBu cations)

-

2.5% H2O (Hydrolysis)

-

-

Stir for 2 hours at room temperature.

-

Precipitation: Add cold diethyl ether (10x volume). Centrifuge to pellet the white solid.

-

Wash: Decant ether, resuspend in fresh ether, centrifuge. Repeat 2x.

-

Dry: Lyophilize the pellet.

Purification & Analysis Strategy

Challenge: H-Lys-Ser-OH is extremely polar and hydrophilic. It will elute in the void volume (dead time) of a standard C18 HPLC column, making purification impossible.

Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing .

Recommended Method: HILIC Mode[2][3]

-

Column: Amide-bonded silica (e.g., TSKgel Amide-80 or Waters XBridge BEH Amide).

-

Mobile Phase A: Acetonitrile (ACN) + 0.1% TFA.[2]

-

Gradient: High Organic to High Aqueous (Inverse of Reverse Phase).

-

Start: 85% A (ACN) / 15% B (Water).

-

End: 50% A / 50% B over 20 mins.

-

-

Detection: UV at 214 nm (Amide bond).

Alternative Method: Ion-Pairing RP-HPLC

If HILIC is unavailable, modify standard C18 conditions:

-

Column: C18 AQ (Aqueous stable).

-

Ion Pairing Agent: Replace 0.1% TFA with 0.1% HFBA (Heptafluorobutyric acid) .

Experimental Workflow Diagram

Figure 2: End-to-end workflow for high-fidelity Lys-Ser synthesis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | DKP Formation | Ensure 2-CTC resin was used. Avoid leaving the deprotected dipeptide-resin in base for long periods. |

| No Retention on HPLC | Peptide too polar | Switch to HILIC column or use HFBA as an ion-pairing agent on C18. |

| Incomplete Coupling | Aggregation | Use "Double Coupling" for the Lysine step. Switch solvent to NMP. |

| +18 Mass Shift (MS) | Aspartimide (if Asp present) | Not applicable for Lys-Ser. For this peptide, +18 usually indicates incomplete drying (Water adduct) or hydrolysis. |

References

-

DKP Formation Mechanism & Prevention

- Giron, P., et al. (2005). "Diketopiperazine formation in solid-phase peptide synthesis." Journal of Peptide Science.

-

Source:

-

2-Chlorotrityl Chloride Resin Usage

- Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters.

-

Source:

-

HILIC Purification of Peptides

-

Ion-Pairing Reagents (HFBA)

-

Source:

-

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. renyi.hu [renyi.hu]

- 4. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]

- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

- 6. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polylc.com [polylc.com]

HPLC method development for lysyl-serine detection

Application Note: Advanced HPLC Method Development for the Detection and Quantification of Lysyl-Serine (Lys-Ser)

Rationale and Physicochemical Profiling

The analytical quantification of the dipeptide this compound (Lys-Ser) presents a classic chromatographic challenge. Composed of a highly basic amino acid (lysine) and a polar, uncharged amino acid (serine), Lys-Ser is extremely hydrophilic. At a standard acidic mobile phase pH (pH 2.0–3.0), the dipeptide carries a net +2 charge due to the protonation of both the

Because of this extreme polarity and high charge density, Lys-Ser exhibits virtually no retention on standard alkyl-bonded reversed-phase (RP) columns (e.g., C18 or C8), typically eluting in the void volume[1]. Furthermore, the absence of aromatic rings or conjugated systems means Lys-Ser lacks a strong UV chromophore, restricting UV detection to the peptide bond absorbance at low wavelengths (210–214 nm)[2].

To overcome these limitations, method development must diverge from standard RP-HPLC. Two robust, self-validating methodologies are detailed below: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS for high-sensitivity applications[3][4], and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for preparative or routine UV-based analysis[5].

Methodological Decision Framework

The selection of the appropriate chromatographic method is dictated by the available detection modality and the required sensitivity. The workflow below illustrates the decision-making process for Lys-Ser method development.

Decision matrix for Lys-Ser HPLC method development based on detection modality.

Strategy A: HILIC-MS/MS (The Gold Standard for Polar Dipeptides)

Causality & Mechanism: HILIC provides orthogonal selectivity to RP-HPLC by utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The mechanism relies on the partitioning of the polar Lys-Ser into a water-enriched layer immobilized on the stationary phase[6]. Because MS/MS is highly sensitive to ion suppression, non-volatile salts and strong ion-pairing agents must be avoided. Ammonium formate (pH 3.0) is utilized to ensure the dipeptide remains fully protonated for positive electrospray ionization (ESI+) while maintaining a reproducible hydration layer on the column[3].

Protocol: HILIC-MS/MS Workflow

-

Column Equilibration: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50 column volumes of 50:50 Mobile Phase A:B to hydrate the pores, followed by 20 column volumes of the initial gradient conditions (90% B).

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade

, adjusted to pH 3.0 with formic acid. -

Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

-

Sample Preparation: Dilute the Lys-Ser sample in a diluent matching the initial mobile phase (e.g., 90% Acetonitrile) to prevent severe peak distortion (solvent effects) upon injection.

-

Execution: Inject 2 µL. Run the gradient from 90% B to 50% B (see Table 1).

-

Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transitions for the Lys-Ser precursor

to its specific fragment ions[4].

Strategy B: Ion-Pairing RP-HPLC-UV (Routine & Preparative Scale)

Causality & Mechanism: When MS is unavailable or preparative scaling is required, RP-HPLC can be forced to retain Lys-Ser through the use of strong ion-pairing reagents. While Trifluoroacetic acid (TFA) is common, it often provides insufficient hydrophobicity for a +2 charged dipeptide. Heptafluorobutyric acid (HFBA) is selected instead. The negatively charged carboxylate of HFBA forms a neutral, hydrophobic complex with the protonated amines of Lys-Ser, while its long fluorinated tail strongly anchors the complex to the C18 stationary phase, drastically increasing retention time and improving peak shape by masking residual silanols[5].

Protocol: IP-RP-HPLC Workflow

-

Column Selection: Use a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) capable of withstanding highly acidic conditions.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% HFBA (v/v) in HPLC-grade

. -

Mobile Phase B: 0.1% HFBA (v/v) in HPLC-grade Acetonitrile.

-

Note: HFBA is highly corrosive and UV-absorbent; baseline drift at 210 nm during the gradient is expected and must be subtracted using a blank injection.

-

-

Execution: Inject 10 µL. Execute a shallow gradient (0% to 30% B) to carefully elute the ion-paired complex (see Table 2).

-

Detection: Monitor UV absorbance at 210 nm.

Quantitative Data & System Validation

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. If the SST criteria (Table 3) fail, the system must be paused, and the root cause (e.g., inadequate column equilibration, mobile phase preparation errors) must be addressed.

Table 1: HILIC-MS/MS Gradient Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

|---|---|---|---|---|

| 0.0 | 0.4 | 10 | 90 | Initial |

| 1.0 | 0.4 | 10 | 90 | Isocratic hold |

| 6.0 | 0.4 | 50 | 50 | Linear |

| 7.5 | 0.4 | 50 | 50 | Wash |

| 8.0 | 0.4 | 10 | 90 | Re-equilibration |

| 12.0 | 0.4 | 10 | 90 | End |

Table 2: IP-RP-HPLC Gradient Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

|---|---|---|---|---|

| 0.0 | 1.0 | 100 | 0 | Initial |

| 2.0 | 1.0 | 100 | 0 | Isocratic hold |

| 15.0 | 1.0 | 70 | 30 | Linear |

| 17.0 | 1.0 | 10 | 90 | Wash |

| 18.0 | 1.0 | 100 | 0 | Re-equilibration |

| 25.0 | 1.0 | 100 | 0 | End |

Table 3: System Suitability Testing (SST) Acceptance Criteria

| Parameter | Target Value | Rationale for Lys-Ser Analysis |

|---|

| Retention Factor (k') | > 2.0 | Ensures the highly polar dipeptide is well separated from the void volume (

References

-

HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. biovera.com.au.5

-

HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. fishersci.com. 1

-

Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC. nih.gov. 6

-

Construction of diverse peptide structural architectures via chemoselective peptide ligation. rsc.org. 2

-

Improvement of Physiological Metabolism and Flavor Quality of Eriocheir sinensis Ovaries by Dietary Supplementation with Antarctic Krill Meal - MDPI. mdpi.com. 3

-

Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach - PMC. nih.gov. 4

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Construction of diverse peptide structural architectures via chemoselective peptide ligation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01174J [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biovera.com.au [biovera.com.au]

- 6. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Lysyl-Serine (Lys-Ser) in Biological Matrices via HILIC-MS/MS

Abstract & Introduction

This protocol details the validated methodology for the quantification of the dipeptide Lysyl-Serine (Lys-Ser) in plasma and tissue homogenates. As a small, highly polar dipeptide (MW 233.27 Da), Lys-Ser presents significant bioanalytical challenges, primarily regarding chromatographic retention and matrix suppression.

Standard Reverse-Phase (C18) chromatography is unsuitable for Lys-Ser due to its hydrophilic nature (logP ~ -4.6), which results in elution within the void volume where ion suppression is most severe. This guide implements Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, peak focusing, and separation from isobaric interferences.

Key Applications

-